(R)-gamma-Valerolactone

Catalog No.
S1537470
CAS No.
58917-25-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-gamma-Valerolactone

CAS Number

58917-25-2

Product Name

(R)-gamma-Valerolactone

IUPAC Name

(5R)-5-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

GAEKPEKOJKCEMS-SCSAIBSYSA-N

SMILES

CC1CCC(=O)O1

Synonyms

(R)-GVL; (+)-γ-Valerolactone

Canonical SMILES

CC1CCC(=O)O1

Isomeric SMILES

C[C@@H]1CCC(=O)O1

The exact mass of the compound (R)-gamma-Valerolactone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of gamma-valerolactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gamma-Valerolactone (GVL), a biomass-derived platform chemical, is recognized for its applications as a sustainable solvent and a precursor for fuels and polymers. The (R)-enantiomer, (R)-gamma-Valerolactone, is a specialized chiral building block used in asymmetric synthesis. Its procurement is specifically justified when the introduction of a defined (R)-stereocenter is critical for the function of the target molecule, a requirement that cannot be met by the achiral or racemic forms of GVL or other lactones.

Substituting (R)-gamma-Valerolactone with its racemic mixture is a common cause of failure in stereospecific applications. In chiral synthesis, using the racemate leads to the formation of undesired diastereomeric products, which complicates purification, reduces the yield of the target active ingredient, and can be unacceptable for pharmaceutical applications where stereopurity is mandated. Similarly, in the synthesis of stereoregular polymers, racemic GVL yields atactic, amorphous materials with poor thermal and mechanical properties, which are fundamentally different from the semicrystalline polymers derived from the enantiopure monomer. Therefore, for applications demanding specific stereochemistry, (R)-GVL is non-interchangeable.

Precursor for Semicrystalline Polymers: Enabling Defined Thermal Properties vs. Amorphous Racemic-Derived Polymers

The stereochemistry of the GVL monomer directly controls the tacticity and resulting thermal properties of the final polymer. Ring-opening polymerization of enantiopure (R)-gamma-Valerolactone using a stereoselective yttrium catalyst produces highly isotactic, semicrystalline poly(gamma-valerolactone) exhibiting a distinct melting temperature (Tm) of 57 °C. In direct contrast, polymerization of racemic GVL under identical conditions yields an atactic, completely amorphous polymer that does not have a melting point.

Evidence DimensionPolymer Melting Temperature (Tm)
Target Compound Data57 °C (for polymer derived from enantiopure GVL)
Comparator Or BaselineRacemic GVL-derived polymer: No melting point (amorphous)
Quantified DifferenceQualitative difference between a semicrystalline and an amorphous material
ConditionsRing-opening polymerization using [(salen)Y(μ-OMe)]2 catalyst.

For material science applications requiring polymers with defined thermal transitions and mechanical strength, only the enantiopure monomer can produce the necessary semicrystalline microstructure.

Precursor Suitability: Enabling Stereocontrolled Synthesis of Complex Pharmaceutical Intermediates

(R)-gamma-Valerolactone serves as a critical chiral starting material for the synthesis of complex, biologically active molecules where precise stereochemistry is non-negotiable. For example, it is the starting point for the stereoselective synthesis of the C1-C9 fragment of Cryptophycin-24, a potent cytotoxic agent. The synthesis relies on the defined (R)-stereocenter of the lactone to establish the subsequent stereocenters of the target fragment. Using racemic GVL would result in a mixture of diastereomers, drastically reducing the yield and requiring challenging separations, while using (S)-GVL would produce the incorrect, non-biologically active enantiomer of the final product.

Evidence DimensionSynthetic Pathway Feasibility and Stereochemical Outcome
Target Compound DataServes as a viable precursor for the enantiopure C1-C9 fragment of Cryptophycin-24.
Comparator Or BaselineRacemic GVL: Leads to a complex mixture of diastereomers, significantly lowering the yield of the desired product.
Quantified DifferenceEnables a stereocontrolled synthesis vs. a non-selective reaction pathway.
ConditionsMulti-step organic synthesis of a natural product fragment.

Procurement of the enantiopure (R)-form is essential for synthetic routes where the final product's biological activity is dependent on a specific, predetermined stereochemistry derived from the starting material.

Development of Semicrystalline, Bio-based Polyesters

For the synthesis of poly(gamma-valerolactone) intended for applications requiring predictable thermal behavior, such as engineered plastics or medical devices. The use of (R)-GVL as the monomer is necessary to achieve the isotactic microstructure that imparts crystallinity and a defined melting point, properties that are absent in the amorphous polymer derived from racemic GVL.

Chiral Pool Starting Material for Multi-Step Synthesis

In the synthesis of pharmaceuticals, agrochemicals, or natural products where a specific stereoisomer is required for biological activity. (R)-GVL provides a cost-effective and reliable source of (R)-chirality, enabling efficient and stereocontrolled synthetic routes to complex molecules like fragments of Cryptophycin-24.

Synthesis of Chiral Macrocyclic Compounds

As a versatile chiral synthon for constructing macrocyclic natural products. For instance, (R)-(+)-γ-Valerolactone is a key starting material in the total synthesis of (+)-Patulolide C, a 12-membered macrolide, where its stereocenter dictates the stereochemistry of the final bioactive compound.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-gamma-valerolactone

Dates

Last modified: 08-15-2023
1.Justice, U.S.D.o. GHB Analogs. 2002-L0424-003, (2002).

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